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Compound of Interest

Compound Name: BRD5018

Cat. No.: B14750839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of

the novel antimalarial agent BRD5018 and its analogs. BRD5018, a bicyclic azetidine,

demonstrates potent activity against multiple life stages of Plasmodium falciparum, the parasite

responsible for the most severe form of malaria. The primary mechanism of action for this class

of compounds is the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase

(PfcPheRS), an essential enzyme for protein synthesis. This document summarizes key

quantitative data, details experimental protocols, and visualizes the underlying biological

pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)
The development of BRD5018 and its analogs has been guided by systematic modifications to

the core bicyclic azetidine scaffold. The following tables summarize the in vitro antiplasmodial

activity and cytotoxicity of key analogs, highlighting the impact of structural changes on potency

and selectivity.

Table 1: In Vitro Antiplasmodial Activity of BRD5018 Analogs against P. falciparum
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Compound ID
Modifications from
Parent Scaffold

P. falciparum (Dd2
strain) EC50 (nM)

Reference

BRD3444
Parent compound with

multiple stereoisomers

Two of eight

stereoisomers active
[1]

(2S,3R,4R)-BRD3444 Active stereoisomer Potent activity [1]

(2R,3R,4R)-BRD3444 Active stereoisomer Potent activity [1]

BRD3914
Lacks substitution at

the C2 position
13 [1]

BRD1565

Chemical

manipulation at the C4

position

627 [2]

Analog 3
Undisclosed

modification
~10 [2]

Analog 4
Undisclosed

modification
~20 [2]

Analog 5
Undisclosed

modification
~30 [2]

Analog 6
Undisclosed

modification
~50 [2]

Analog 7
Undisclosed

modification
~100 [2]

Analog 8
Undisclosed

modification
~200 [2]

Analog 9
Undisclosed

modification
~300 [2]

Analog 10
Undisclosed

modification
~500 [2]

Analog 11
Undisclosed

modification
~1000 [2]
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Analog 12
Undisclosed

modification
>1000 [2]

Table 2: Cytotoxicity of BRD3914 against Human Cell Lines

Cell Line Cell Type CC50 (µM) Reference

A549
Human lung

carcinoma
38 [1]

HEK293
Human embryonic

kidney
>50 [1]

HepG2
Human liver

carcinoma
>50 [1]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Plasmodium falciparum Asexual Blood Stage Growth
Inhibition Assay (SYBR Green I-based)
This assay is used to determine the 50% effective concentration (EC50) of compounds against

the asexual blood stages of P. falciparum.

Materials:

P. falciparum culture (e.g., Dd2 strain)

Human red blood cells (O+)

Complete parasite medium (RPMI 1640 supplemented with HEPES, hypoxanthine,

gentamicin, and Albumax II)

Test compounds dissolved in DMSO

SYBR Green I nucleic acid stain
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Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

96-well black, clear-bottom microplates

Fluorescence plate reader

Procedure:

Synchronize P. falciparum cultures to the ring stage.

Prepare serial dilutions of the test compounds in complete parasite medium in the 96-well

plates.

Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2,

90% N2).

After incubation, add SYBR Green I in lysis buffer to each well.

Incubate in the dark at room temperature for 1 hour.

Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530

nm.

Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using

appropriate software.[3][4][5][6]

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
(Malachite Green-based)
This biochemical assay measures the inhibition of PfcPheRS activity by monitoring the release

of pyrophosphate (PPi), a product of the aminoacylation reaction.

Materials:

Recombinant P. falciparum cytosolic PheRS (PfcPheRS)
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L-phenylalanine

ATP

tRNAPhe

Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

Malachite Green reagent

Test compounds dissolved in DMSO

384-well microplates

Spectrophotometer

Procedure:

Add the test compounds at various concentrations to the wells of a microplate.

Add PfcPheRS to the wells and incubate briefly.

Initiate the reaction by adding a mixture of L-phenylalanine, ATP, and tRNAPhe.

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction and detect the amount of PPi produced by adding the Malachite Green

reagent.

Measure the absorbance at approximately 620-640 nm.

Determine the IC50 values by plotting the percentage of inhibition against the compound

concentration.[7][8][9][10]

Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and

workflows related to the structural activity relationship of BRD5018 and its analogs.
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Caption: Mechanism of action of BRD5018 and its analogs.
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Caption: Drug discovery workflow for BRD5018 analogs.
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Caption: Key structural determinants for antimalarial activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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